molecular formula C7H10N2O2 B12880111 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid

5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid

Cat. No.: B12880111
M. Wt: 154.17 g/mol
InChI Key: FUAAEHBNJLPSIL-UHFFFAOYSA-N
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Description

5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with ethyl bromoacetate under basic conditions to form the desired pyrazole derivative . The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to reduced oxidative stress in cells, providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid [4][4]

Uniqueness

5-Ethyl-3-methyl-1H-pyrazole-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups provide steric hindrance and electronic effects that influence its reactivity and interaction with biological targets[4][4].

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-ethyl-3-methylpyrazole-1-carboxylic acid

InChI

InChI=1S/C7H10N2O2/c1-3-6-4-5(2)8-9(6)7(10)11/h4H,3H2,1-2H3,(H,10,11)

InChI Key

FUAAEHBNJLPSIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1C(=O)O)C

Origin of Product

United States

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